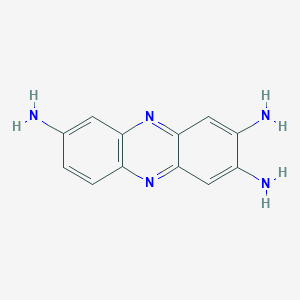![molecular formula C24H18O2 B14360642 Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate CAS No. 92089-82-2](/img/structure/B14360642.png)
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate ester through an ethenyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate typically involves the following steps:
Formation of the phenanthrene derivative: This can be achieved through the Friedel-Crafts acylation of phenanthrene, followed by reduction to yield the corresponding phenanthrene alcohol.
Ethenylation: The phenanthrene alcohol is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Esterification: Finally, the ethenylated phenanthrene derivative is esterified with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and esterification steps to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the ethenyl group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amides or alcohol derivatives.
Applications De Recherche Scientifique
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate exerts its effects depends on its interaction with molecular targets. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression. The ester group can undergo hydrolysis, releasing the active phenanthrene derivative, which can then interact with various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[2-(naphthalen-2-YL)ethenyl]benzoate: Similar structure but with a naphthalene moiety instead of phenanthrene.
Methyl 4-[2-(anthracen-9-YL)ethenyl]benzoate: Contains an anthracene moiety, offering different electronic properties.
Uniqueness
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is unique due to the presence of the phenanthrene moiety, which provides distinct electronic and steric properties compared to naphthalene and anthracene derivatives. This uniqueness can be leveraged in applications requiring specific interactions with biological or chemical systems.
Propriétés
Numéro CAS |
92089-82-2 |
|---|---|
Formule moléculaire |
C24H18O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 4-(2-phenanthren-3-ylethenyl)benzoate |
InChI |
InChI=1S/C24H18O2/c1-26-24(25)21-12-8-17(9-13-21)6-7-18-10-11-20-15-14-19-4-2-3-5-22(19)23(20)16-18/h2-16H,1H3 |
Clé InChI |
ANISVLVHZAUCRX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


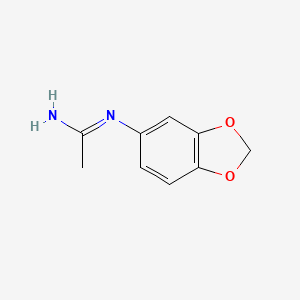
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
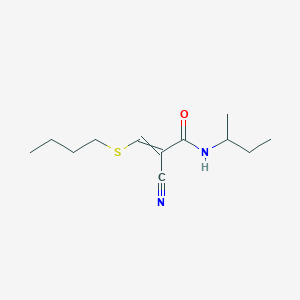
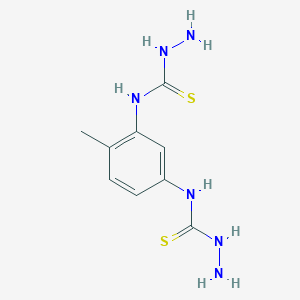
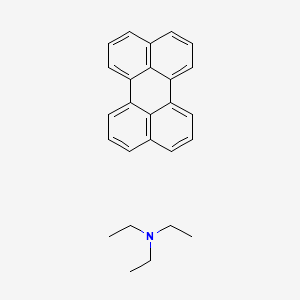
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
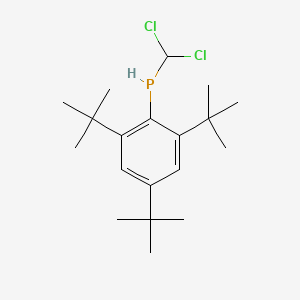
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
